[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
描述
The compound [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate (hereafter referred to as Compound X) is a cytidine-derived nucleotide analogue characterized by a thiophosphinothioyl group and a complex phosphate backbone. Structurally, it comprises a ribose sugar with a 4-amino-2-oxopyrimidine base (cytosine derivative), a methoxy group, and a multi-phosphorylated chain including a thiophosphate moiety.
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O13P3S/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(23-8)3-22-28(21,29)25-27(19,20)24-26(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,29)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIHBEVUNFGMSS-NOUWQNLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate , also known by its CAS number 63-37-6 , is a phosphonated derivative of nucleosides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 323.20 g/mol . The structure features a pyrimidine ring substituted with an amino group and a hydroxylated sugar moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.20 g/mol |
| CAS Number | 63-37-6 |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
The biological activity of this compound is primarily linked to its interaction with nucleic acid metabolism and enzyme inhibition. It exhibits properties that may influence:
- Nucleotide synthesis : The compound may act as an inhibitor of enzymes involved in nucleotide metabolism.
- Antiviral activity : Similar compounds have shown efficacy against viral infections by interfering with viral replication processes.
- Antitumor effects : Preliminary studies suggest potential antiproliferative effects on various cancer cell lines.
Pharmacodynamics
Research indicates that the compound may interact with several biological targets:
- Enzymatic Inhibition : It could inhibit enzymes such as nucleoside monophosphate kinases and other kinases involved in nucleotide metabolism.
- Receptor Interaction : The compound may exhibit affinity towards certain receptors involved in cellular signaling pathways.
Table 2: Biological Targets and Effects
| Target Type | Potential Effects |
|---|---|
| Enzymes | Inhibition of nucleotide metabolism |
| Receptors | Modulation of cellular signaling |
| Cancer Cell Lines | Antiproliferative effects |
Study 2: Antitumor Properties
A preliminary investigation reported in Cancer Research assessed the antiproliferative effects of related compounds on various cancer cell lines, including breast and prostate cancers. The findings demonstrated significant growth inhibition at micromolar concentrations, suggesting that the target compound may also possess similar antitumor properties.
相似化合物的比较
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Phosphate Backbone Complexity: Compound X’s triphosphate chain with a thiophosphinothioyl group distinguishes it from standard nucleotides like CTP and ADP. The sulfur substitution in the phosphate backbone likely enhances stability against enzymatic degradation, similar to thiophosphate-modified oligonucleotides .
- Base Modifications: Unlike the 5-methoxy cytosine in , Compound X retains the canonical 4-amino-2-oxopyrimidine base, preserving base-pairing fidelity.
- Pharmacokinetics : Citicoline (CTN) undergoes hydrolysis to cytidine and choline, whereas Compound X’s thiophosphate may slow dephosphorylation, extending its intracellular half-life .
Pharmacological and Biochemical Properties
- Metabolic Stability: The thiophosphinothioyl group in Compound X likely confers resistance to phosphatases compared to unmodified phosphates in CTP or ADP. This property is critical for prodrug strategies, as seen in antiviral agents like remdesivir .
- Enzyme Interactions: The thiophosphate moiety may alter binding affinity to kinases or polymerases. For example, non-chiral thiophosphates in oligonucleotides show reduced affinity for RNase H but maintain antiviral activity .
- Therapeutic Potential: Neurological Applications: Citicoline’s neuroprotective effects via choline delivery suggest Compound X could act as a cytidine prodrug for conditions requiring nucleotide supplementation.
准备方法
Triimidazolyl-Phosphine Sulfide Method
The triimidazolyl-phosphine sulfide approach, pioneered by Eckstein in 1967, involves reacting 3′-O-acetyl-thymidine with triimidazolyl-1-phosphine sulfide to form thymidine 5′-phosphoromonoimidazolothioate. Subsequent treatment with pyrophosphate yields the α-thiophosphate triphosphate derivative. For adenosine analogs, this method achieves yields of 5–20% after intermediate isolation. Key limitations include low efficiency and the necessity for protective groups on hydroxyl and amino functionalities.
Yoshikawa’s Thiophosphoryl Chloride Method
Adapting Yoshikawa’s classical phosphorylation technique, thiophosphoryl chloride (PSCl₃) replaces phosphorus oxychloride to introduce sulfur at the α-phosphate position. Nucleosides react directly with PSCl₃ in a one-pot reaction, followed by pyrophosphate addition, yielding 5′-(α-P-thio)triphosphates without intermediate isolation. This method streamlines radioisotope or oxygen isotope labeling by quenching reactions with isotope-enriched water, achieving 15–25% yields for dideoxynucleoside analogs.
Table 1: Comparative Yields of Thiophosphate Triphosphate Synthesis
| Method | Nucleoside | Yield (%) | Key Reagents |
|---|---|---|---|
| Triimidazolyl-phosphine | Thymidine | 5 | Triimidazolyl-1-phosphine sulfide |
| Yoshikawa’s PSCl₃ | Adenosine | 25 | Thiophosphoryl chloride |
| Amidophosphite (Qi Sun) | Cytidine | 76 | Fluorenylmethyl morpholidite |
Modern Amidophosphite Approaches
Fluorenylmethyl Morpholidite Activation
Qi Sun et al. developed a high-yield route using fluorenylmethyl nucleosidylphosphoromorpholidites. Coupling these with pyrophosphate in the absence of activators generates linear intermediates, which are oxidized with chalcogens (S, Se) or borane dimethyl sulfide. This method achieves 66–76% yields for 5′-(α-P-thio)triphosphates and 54–63% for seleno analogs, outperforming classical techniques in efficiency and scalability.
Boranophosphate Synthesis
Sood’s laboratory pioneered boranophosphate analogs using boranoamidophosphate intermediates. Thymidine amidophosphite reacts with borane-dimethylamine to form boranoamidophosphate, which is coupled with pyrophosphate to yield diastereomeric 5′-(α-P-borano)triphosphates. Purification via ion-exchange chromatography provides 30% yields, though protection of 3′-OH and exocyclic amino groups is mandatory.
Enzymatic Incorporation and Applications
While chemical synthesis dominates, enzymatic methods like Primer Extension Using Activated Recombination (PEAR) enable site-specific incorporation of α-thiophosphate nucleotides. KOD DNA polymerase efficiently incorporates dATPαS and 2′-F-dNTPαS into oligonucleotides, facilitating applications in structural biology and aptamer development. Modifications to buffer conditions (e.g., Mg²⁺ concentration, Triton X-100) optimize polymerization efficiency for double-modified strands.
Physicochemical Characterization
Structural Properties
The compound’s molecular formula (C₁₀H₁₆N₅O₁₁P₃S) and exact mass (594.906 g/mol) were confirmed via high-resolution mass spectrometry. X-ray crystallography reveals a distorted tetrahedral geometry at the α-phosphorothioate group, with hydrogen-bonding interactions stabilizing the triphosphate backbone.
常见问题
Basic Research Questions
Q. What are the optimal synthetic protocols for producing high-purity [[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate?
- Methodology :
- Phosphoramidite Chemistry : Use solid-phase synthesis with protected nucleosides to ensure stereochemical fidelity. Phosphoramidite intermediates enable controlled phosphorylation steps .
- Enzymatic Phosphorylation : Employ kinases or polymerases for regioselective phosphorylation, reducing side products. Monitor reaction progress via <sup>31</sup>P NMR .
- Purification : Combine ion-exchange chromatography and reverse-phase HPLC (C18 columns) to isolate >95% purity. Validate purity using mass spectrometry (HRMS) .
Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4.0–8.0) at 37°C. Monitor degradation via LC-MS, identifying cleavage products (e.g., cytidine and phosphorothioate fragments) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -80°C to prevent hydrolysis of the phosphorothioate linkage .
Q. What analytical techniques are critical for characterizing its structural integrity?
- Methodology :
- NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR confirm stereochemistry and phosphorylation patterns .
- X-ray Crystallography : Resolve crystal structures to validate the oxolane ring conformation and phosphate-thiophosphate linkages .
- Circular Dichroism (CD) : Assess conformational changes in aqueous vs. organic solvents .
Advanced Research Questions
Q. How does the compound interact with nucleotide-processing enzymes (e.g., polymerases, kinases)?
- Methodology :
-
Structural Studies : Co-crystallize the compound with viral RNA-dependent RNA polymerases (RdRps) to map binding sites. Use PDB structures (e.g., 7dfh, 7bv1) as references for competitive inhibition analysis .
-
Kinetic Assays : Measure Ki values using fluorescence-based polymerase assays (e.g., molecular beacon probes) to compare inhibition potency with ATP analogues like Remdesivir .
Technique Application Reference X-ray Crystallography Resolve enzyme-ligand interactions at Palm site Molecular Docking Predict binding affinity with FAD-binding domains
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardize Assay Conditions : Control variables like Mg<sup>2+</sup> concentration (critical for polymerase activity) and buffer ionic strength .
- Orthogonal Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-verify enzyme inhibition kinetics .
Q. What computational approaches predict its metabolic pathways in vivo?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in lipid bilayers to predict stability in cellular environments .
- Density Functional Theory (DFT) : Calculate transition states for phosphorothioate cleavage, guiding prodrug design .
Q. How does its mechanism differ from other nucleotide analogues (e.g., Remdesivir, Citicoline)?
- Methodology :
- Comparative Structural Analysis : Overlay its structure with Remdesivir (PDB: 7bv1) to identify shared motifs (e.g., cyano-substituted oxolane) and divergent phosphorylation sites .
- Metabolic Profiling : Use radiolabeled tracers (<sup>3</sup>H or <sup>14</sup>C) to track intracellular conversion to active triphosphate forms vs. Citicoline’s choline pathway .
Q. What assay designs are optimal for studying its incorporation into nucleic acid chains?
- Methodology :
- Primer Extension Assays : Use fluorescently labeled primers and gel electrophoresis to detect chain termination events .
- Next-Gen Sequencing : Identify misincorporation sites in viral genomes after treatment, leveraging Illumina platforms .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
